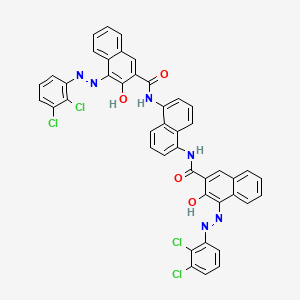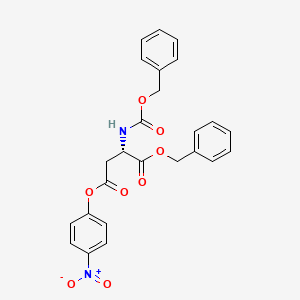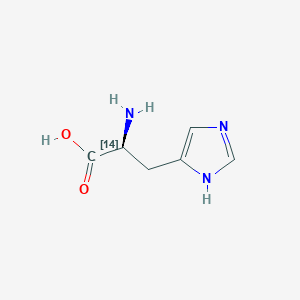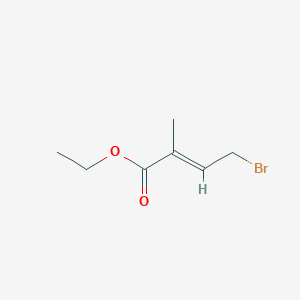
4-Bromo-2-methylbut-2-enoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylbut-2-enoic acid ethyl ester is an organic compound with the molecular formula C₆H₉BrO₂ It is a derivative of butenoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbut-2-enoic acid ethyl ester typically involves the bromination of 2-methylbut-2-enoic acid ethyl ester. One common method is the addition of bromine to the double bond of 2-methylbut-2-enoic acid ethyl ester in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylbut-2-enoic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions are often performed in non-polar solvents like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-methylbut-2-enoic acid ethyl ester, 4-amino-2-methylbut-2-enoic acid ethyl ester, and 4-thio-2-methylbut-2-enoic acid ethyl ester.
Addition Reactions: Products include 4,4-dibromo-2-methylbut-2-enoic acid ethyl ester and 4-chloro-2-methylbut-2-enoic acid ethyl ester.
Oxidation and Reduction Reactions: Products include 4-bromo-2-methylbutanoic acid and 4-bromo-2-methylbutanol.
Applications De Recherche Scientifique
4-Bromo-2-methylbut-2-enoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylbut-2-enoic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-butenoic acid methyl ester
- 4-Bromo-2-butenoic acid ethyl ester
- 4-Chloro-2-methylbut-2-enoic acid ethyl ester
Uniqueness
4-Bromo-2-methylbut-2-enoic acid ethyl ester is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
55514-49-3 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
ethyl (E)-4-bromo-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3/b6-4+ |
Clé InChI |
VKFMOZPLJUSLLU-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C(=C/CBr)/C |
SMILES canonique |
CCOC(=O)C(=CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


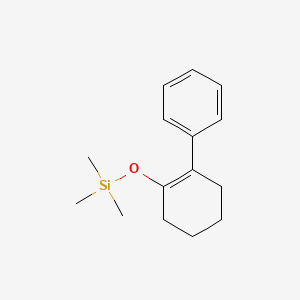

![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
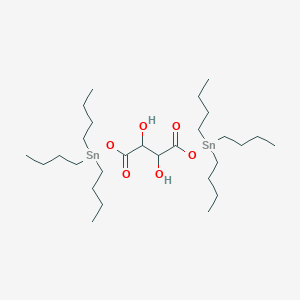
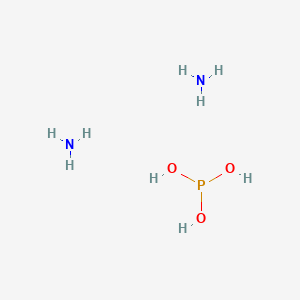
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
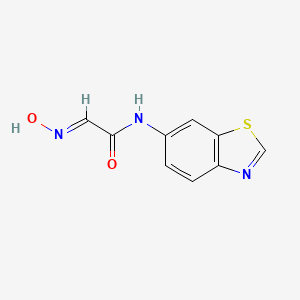
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
